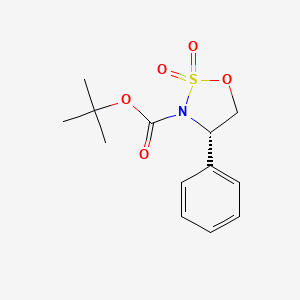

(S)-叔丁基 4-苯基-1,2,3-恶噻唑烷-3-羧酸酯 2,2-二氧化物

货号 B2388314

CAS 编号:

479687-23-5

分子量: 299.34

InChI 键: MRPGVSFPIVVEKD-LLVKDONJSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, also known as PTAD, is a versatile and widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in most organic solvents. PTAD is used in a variety of chemical reactions, including cycloadditions, oxidations, and reductions. In

科学研究应用

- Application : The compound serves as a catalyst for continuous N-Boc deprotection of amines. Solid Brønsted acid catalysts, such as H-BEA zeolite, enable efficient deprotection in a continuous flow reactor using THF as a solvent. This approach enhances efficiency and productivity compared to batch processes .

- Application : Researchers have developed a green and simple method for N-Boc protection using ultrasound irradiation. This technique achieves excellent isolated yields in a short reaction time at room temperature .

- Application : A choline chloride/ p -toluenesulfonic acid DES serves as an efficient and sustainable medium for N-Boc deprotection. It works well for various N-Boc derivatives, providing excellent yields .

- Application : Researchers prefer tert-butanesulfinamide over other sulfinamides due to its yield and diastereoselectivity. It plays a crucial role in synthesizing enantiopure derivatives, including pyrazole compounds with potential anti-inflammatory properties .

- Application : Known as DM-1, it selectively inhibits eukaryotic ribosomes, making it a potent inhibitor of tumor growth. Its anticancer potential warrants further investigation.

- Application : Researchers have synthesized perfluoro-tert-butyl 4-hydroxyproline, which exhibits two distinct conformations. This compound could have applications in peptide chemistry and drug design .

N-Boc Deprotection in Pharmaceutical Research and Development

Selective N-Boc Protection under Ultrasound Irradiation

Deep Eutectic Solvent (DES)-Mediated N-Boc Deprotection

Enantiopure tert-Butanesulfinamide in Asymmetric N-Heterocycle Synthesis

Inhibitor of Protein Translation and Anticancer Potential

Conformationally Distinct Proline Analog

属性

IUPAC Name |

tert-butyl (4S)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGVSFPIVVEKD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2388236.png)

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)

![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)